6-Benzylpyrimidin-4-ol
Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Applications
6-Benzylpyrimidin-4-ol and its derivatives have been explored for their antibacterial and antifungal properties. For instance, derivatives such as 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as against fungal species like Candida albicans and Aspergillus fumigates. These compounds were compared with standard drugs like Streptomycin and Amphotericin-B, showcasing potent microbial inhibition (Laxmi, Ravi, & Nath, 2019).
Benzodiazepine Receptor Ligands
Some derivatives of this compound have been investigated for their potential as benzodiazepine receptor ligands. A study synthesized and evaluated novel derivatives of 4,6-diphenylpyrimidin-2-ol, finding that certain compounds exhibited desirable properties as benzodiazepine agonists. These compounds showed promising sedative-hypnotic effects, anticonvulsant activity, and antianxiety effects without significant memory impairment, making them potential candidates for neurological disorders like insomnia and anxiety (Khoramjouy et al., 2021).
Anti-tubercular Activity
Certain pyrimidin-4-ol derivatives have also been predicted and confirmed to exhibit anti-tubercular activity. A study focusing on 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-2,4-dihydro-3H-pyrazol-3-ones showed that these compounds possessed significant activity against Mycobacterium tuberculosis, with the mode of action being the inhibition of UDP-galactopyranose mutase, crucial for the biosynthesis of the mycobacterial cell wall (Erkin et al., 2021).
Supramolecular Structure and Stability
The synthesis and structural stability of arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been studied, focusing on their non-covalent interactions and how these contribute to their structural stability. Theoretical calculations and analysis of these compounds provided insights into their stability, reactivity, and other properties, showing that different moieties attached to the pyrimidin-4-ol group cause variations in molecular orbital energies and reactivity parameters, influencing the compound's overall stability and properties (Ali et al., 2021).
Mechanism of Action
Target of Action
6-Benzylpyrimidin-4-ol is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
The compound’s anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of these inflammatory mediators . This means that this compound interacts with its targets by suppressing their activities, leading to a reduction in inflammation.
Biochemical Pathways
Given the targets of the compound, it likely affects pathways involving the production and activity of inflammatory mediators .
Result of Action
The primary result of this compound’s action is a reduction in inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound can potentially alleviate symptoms associated with inflammatory conditions .
properties
IUPAC Name |
4-benzyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-7-10(12-8-13-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZGLWRQNPRGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388724 | |
Record name | 6-benzylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16353-08-5 | |
Record name | 6-(Phenylmethyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16353-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-benzylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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